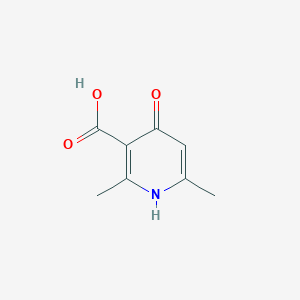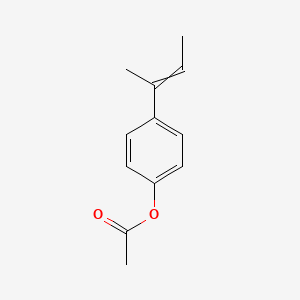
Fenabutene
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Fenabutène peut être synthétisé par diverses méthodes de synthèse organique. Une méthode courante implique la réaction du dibromure de benzalacétophénone avec du méthylate de sodium dans du méthanol . Le mélange réactionnel est ensuite chauffé à reflux pendant une heure, puis neutralisé avec de l'acide chlorhydrique et refroidi pour induire la cristallisation .
Méthodes de production industrielle : La production industrielle du Fenabutène implique généralement une synthèse à grande échelle utilisant des réactions organiques similaires. Le procédé nécessite un contrôle précis des conditions de réaction, y compris la température, la pureté du solvant et les concentrations des réactifs, afin de garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Fenabutène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'alcools.
Substitution : Il peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les agents nitrants sont utilisés dans des conditions contrôlées.
Principaux produits :
Oxydation : Acides carboxyliques.
Réduction : Dérivés d'alcools.
Substitution : Dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Le Fenabutène a des applications diverses en recherche scientifique :
Biologie : Investigé pour ses effets sur l'activité pituitaire et la régulation hormonale potentielle.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement des troubles hormonaux.
Industrie : Utilisé dans la production de produits chimiques et de produits pharmaceutiques spécialisés.
5. Mécanisme d'action
Le Fenabutène exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est connu pour contrôler l'activité pituitaire, potentiellement par la modulation de la libération hormonale et des interactions avec les récepteurs . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'il influence considérablement le système endocrinien .
Composés similaires :
Phénylbutazone : Un composé anti-inflammatoire avec une structure aromatique similaire.
Fentanyl : Un analgésique opioïde avec des similitudes structurales dans le cycle aromatique.
Phénobarbital : Un dépresseur du système nerveux central avec une structure aromatique apparentée.
Unicité : Contrairement à d'autres composés similaires, il est principalement étudié pour ses effets endocriniens plutôt que pour ses propriétés anti-inflammatoires ou analgésiques .
Mécanisme D'action
Fenabutene exerts its effects by interacting with specific molecular targets and pathways. It is known to control pituitary activity, potentially through modulation of hormone release and receptor interactions . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the endocrine system significantly .
Comparaison Avec Des Composés Similaires
Phenylbutazone: An anti-inflammatory compound with a similar aromatic structure.
Fentanyl: An opioid analgesic with structural similarities in the aromatic ring.
Phenobarbital: A central nervous system depressant with a related aromatic backbone.
Uniqueness: Unlike other similar compounds, it is primarily investigated for its endocrine effects rather than anti-inflammatory or analgesic properties .
Propriétés
IUPAC Name |
(4-but-2-en-2-ylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPXBRLSNRTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863671 | |
| Record name | p-(1-Methylpropenyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-83-8 | |
| Record name | Phenol, 4-(1-methyl-1-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenabutene [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-Methylpropenyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenabutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENABUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VL46026O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


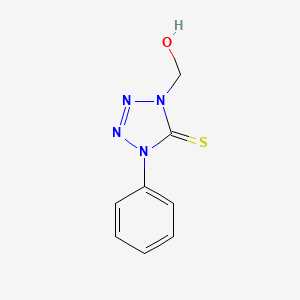
![Benzo[b]picene](/img/structure/B1614567.png)

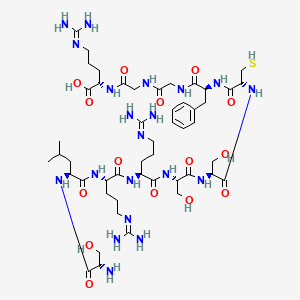

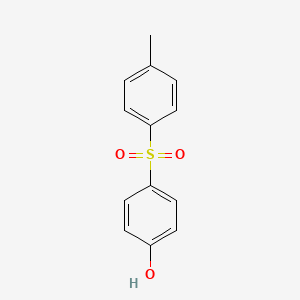
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)
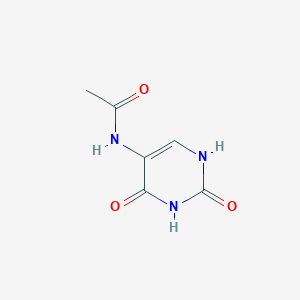

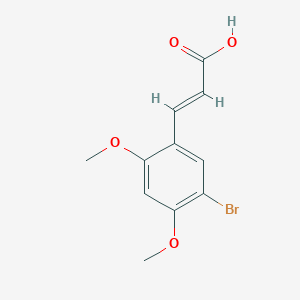
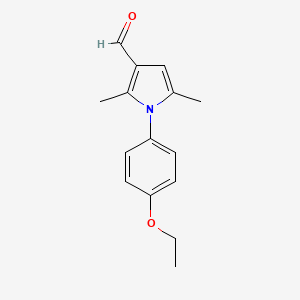
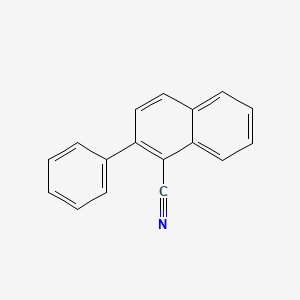
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)
